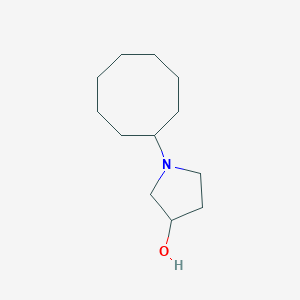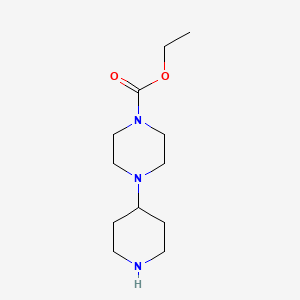
4-(Piperidin-4-il)piperazina-1-carboxilato de etilo
Descripción general
Descripción
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a functionalized cereblon ligand used for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is represented by the empirical formula C11H23N3 . The SMILES string isCCN1CCN (CC1)C2CCNCC2 . Chemical Reactions Analysis
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a solid substance . It has a molecular weight of 197.32 .Aplicaciones Científicas De Investigación
4-(Piperidin-4-il)piperazina-1-carboxilato de etilo: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica
Desarrollo de PROTAC: Este compuesto sirve como un conector semi-flexible en el desarrollo de Quimeras de Dirigido a la Proteólisis (PROTAC), que están diseñadas para la degradación de proteínas dirigida. La rigidez introducida por estos conectores puede influir significativamente en la cinética de degradación y las propiedades ADMET (Absorción, Distribución, Metabolismo, Excreción y Toxicidad) de los PROTAC .
Bloque de Construcción de Química Sintética: Como bloque de construcción en la química sintética, se utiliza en la síntesis de moléculas complejas. Su estructura permite una derivatización versátil, lo cual es crucial en el desarrollo de nuevos fármacos y materiales .
Catalizador para Reacciones de Condensación: Actúa como un excelente catalizador para reacciones de condensación, que son procesos fundamentales en la síntesis orgánica. Esta aplicación es esencial para la creación de una variedad de compuestos químicos, incluidos polímeros y resinas .
Intermediario en la Síntesis Química: El compuesto se utiliza como un intermediario en varias síntesis químicas. Puede sufrir transformaciones químicas adicionales para producir una amplia gama de productos finales con diferentes propiedades y aplicaciones .
Investigación sobre Propiedades ADMET: Los investigadores utilizan este compuesto para estudiar las propiedades ADMET en el desarrollo de fármacos. Comprender cómo se absorbe, distribuye, metaboliza y excreta un fármaco, y su toxicidad, es crucial para el desarrollo farmacéutico exitoso .
Conector Molecular en el Diseño de Fármacos: En el diseño de fármacos, puede funcionar como un conector molecular para conectar diferentes farmacóforos o propiedades similares a fármacos dentro de una sola molécula. Esto puede mejorar la eficacia y la especificidad de los agentes terapéuticos .
Mecanismo De Acción
The mechanism of action of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is not fully understood. However, it is known that the piperazine ring of the compound is responsible for its activity. It is thought that the piperazine ring binds to receptors in the body, and this binding triggers a response that leads to the desired effect.
Biochemical and Physiological Effects
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate has a variety of biochemical and physiological effects. It has been shown to have antifungal, antiviral, and antibiotic properties. Additionally, it has been used to treat pain and inflammation, and has been shown to have a protective effect on the liver. It has also been shown to have a neuroprotective effect, and has been used to treat neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory. Additionally, it has a wide range of applications in scientific research, making it a versatile compound for use in the laboratory. However, it can be difficult to control the purity of the compound in the laboratory, and it is not always possible to obtain the desired results.
Direcciones Futuras
There are a number of potential future directions for the use of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate in scientific research. One potential area of research is the development of new drugs and compounds using Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate as a starting material. Additionally, further research could be done to better understand the mechanism of action of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate, as well as its biochemical and physiological effects. Additionally, further research could be done to develop new methods of synthesis and purification of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate, as well as to optimize its use in laboratory experiments.
Propiedades
IUPAC Name |
ethyl 4-piperidin-4-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-2-17-12(16)15-9-7-14(8-10-15)11-3-5-13-6-4-11/h11,13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIZUXDSKZLYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



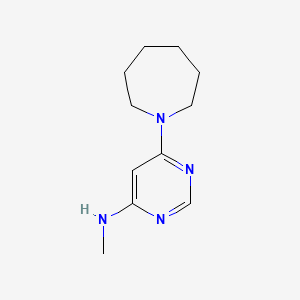
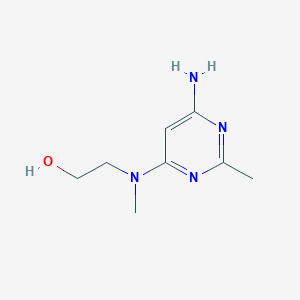



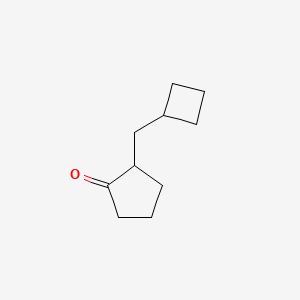
![2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1493006.png)
![Methyl 2-[(6-chloropyrimidin-4-yl)(methyl)amino]acetate](/img/structure/B1493007.png)
![2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493008.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1493011.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493012.png)
![1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493013.png)
![7-(azidomethyl)-1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493017.png)
